molecular formula C16H20FN7O B6437464 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549050-99-7

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B6437464
CAS No.: 2549050-99-7
M. Wt: 345.37 g/mol
InChI Key: AURTUJHRIUPMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluoropyrimidine moiety, a piperazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which is achieved through the fluorination of pyrimidine using a fluorinating agent such as Selectfluor.

    Piperazine Ring Formation: The next step involves the reaction of the fluoropyrimidine intermediate with piperazine under basic conditions to form the piperazine derivative.

    Coupling with Morpholine: Finally, the piperazine derivative is coupled with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
  • 4-{2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Uniqueness

Compared to similar compounds, 4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c17-13-11-18-12-20-15(13)23-3-5-24(6-4-23)16-19-2-1-14(21-16)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURTUJHRIUPMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.